2-(4,5-dihydro-1H-benzo[c]azepin-2(3H)-yl)ethanamine
Description
Properties
IUPAC Name |
2-(1,3,4,5-tetrahydro-2-benzazepin-2-yl)ethanamine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H18N2/c13-7-9-14-8-3-6-11-4-1-2-5-12(11)10-14/h1-2,4-5H,3,6-10,13H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ACWUXVPGZZJBSE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=CC=CC=C2CN(C1)CCN | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H18N2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
190.28 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method involves the regioselective alkylation of 1,3,4,5-tetrahydrobenzo[d]azepin-2-one . This process can be carried out under various reaction conditions, including the use of different alkylating agents and catalysts.
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The specific details of industrial production methods are often proprietary and may vary between manufacturers.
Chemical Reactions Analysis
Types of Reactions
2-(4,5-Dihydro-1H-benzo[c]azepin-2(3H)-yl)ethanamine can undergo various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups into the molecule.
Reduction: This reaction can reduce double bonds or other reducible groups within the molecule.
Substitution: This reaction can replace one functional group with another, often using nucleophilic or electrophilic reagents.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles or electrophiles for substitution reactions. The specific conditions, such as temperature and solvent, will depend on the desired reaction and product.
Major Products
The major products formed from these reactions will depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce fully saturated analogs.
Scientific Research Applications
2-(4,5-Dihydro-1H-benzo[c]azepin-2(3H)-yl)ethanamine has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: It is studied for its interactions with biological targets, such as receptors and enzymes.
Medicine: It has potential therapeutic applications, particularly in the treatment of CNS disorders.
Industry: It may be used in the development of new pharmaceuticals and other chemical products
Mechanism of Action
The mechanism of action of 2-(4,5-dihydro-1H-benzo[c]azepin-2(3H)-yl)ethanamine involves its interaction with specific molecular targets in the body. These targets may include receptors, enzymes, or other proteins that play a role in physiological processes. The exact pathways involved will depend on the specific biological activity of the compound .
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Functional Analogues
The following table summarizes key structural analogues and their distinguishing features:
Key Findings from Comparative Studies
Ring Position and Receptor Binding: The benzo[c]azepine core (target compound) exhibits higher σ1 receptor affinity compared to benzo[b] or benzo[d] analogues. This is attributed to the spatial orientation of the aromatic system, which better accommodates the receptor’s hydrophobic pocket . Substitution at position 8 (e.g., amino or methoxy groups) significantly alters selectivity. For example, methoxy groups in 4-(7,8-dimethoxy-...) increase σ1 binding by stabilizing π-π interactions .
Functional Group Impact: Ethanamine side chains (target compound) improve water solubility and bioavailability compared to ketone-containing analogues (e.g., CAS 15987-50-5) . Ketone groups (e.g., in 8-Amino-4,5-dihydro-1H-benzo[b]azepin-2(3H)-one) introduce polarity, making these compounds suitable for hydrophilic drug formulations but reducing blood-brain barrier penetration .
Synthetic Accessibility :
- The target compound is synthesized via reductive amination of benzazepine precursors, whereas methoxy-substituted derivatives require additional alkylation steps (e.g., using N-(4-bromobutyl)-phthalimide) .
Notes
- For instance, minor structural changes (e.g., benzo[c] vs. benzo[b]) drastically alter receptor interactions .
- Safety and Handling : Benzoazepine derivatives often require inert storage conditions (e.g., dry, dark, room temperature) due to sensitivity to moisture and light .
Biological Activity
2-(4,5-Dihydro-1H-benzo[c]azepin-2(3H)-yl)ethanamine, also known by its CAS number 108833-75-6, is a compound belonging to the benzazepine class. This class is recognized for its diverse biological activities, particularly in the central nervous system (CNS). The compound's unique structure makes it a subject of interest in medicinal chemistry and pharmacology, with potential implications in therapeutic applications.
| Property | Value |
|---|---|
| Molecular Formula | C12H18N2 |
| Molecular Weight | 190.28 g/mol |
| IUPAC Name | 2-(1,3,4,5-tetrahydro-2-benzazepin-2-yl)ethanamine |
| InChI | InChI=1S/C12H18N2/c13-7-9-14-8-3-6-11-4-1-2-5-12(11)10-14/h1-2,4-5H,3,6-10,13H2 |
The biological activity of 2-(4,5-dihydro-1H-benzo[c]azepin-2(3H)-yl)ethanamine is primarily attributed to its interaction with various molecular targets within the body. These targets may include neurotransmitter receptors and enzymes that are crucial for physiological processes. The specific pathways and mechanisms are still under investigation but suggest potential roles in modulating CNS activities.
Pharmacological Effects
Research indicates that compounds within the benzazepine class exhibit a range of pharmacological effects, including:
- Antidepressant Activity : Some studies suggest that derivatives of benzazepines can influence serotonin and norepinephrine levels, potentially offering antidepressant effects.
- Anxiolytic Properties : Similar to benzodiazepines, certain benzazepine derivatives may exhibit anxiolytic effects by modulating GABAergic transmission.
Structure-Activity Relationship (SAR)
Recent studies have focused on the structure-activity relationship of benzazepines to identify key structural features that enhance biological activity. For instance:
- Substituent Effects : Variations in substituents on the benzazepine ring can significantly alter receptor affinity and selectivity.
- Stereochemistry : The chirality of compounds can influence their pharmacodynamics and pharmacokinetics.
Study 1: Anticancer Activity
A recent study investigated the anticancer potential of related compounds to 2-(4,5-dihydro-1H-benzo[c]azepin-2(3H)-yl)ethanamine. The findings indicated that certain derivatives could inhibit cell proliferation in lung cancer cell lines (A549), with IC50 values indicating effective dose ranges:
| Compound | IC50 (µM) | Selectivity Index (SI) |
|---|---|---|
| Compound 11b | 1.95 | 15.38 |
This study highlighted the potential of these compounds as PARP inhibitors, suggesting a mechanism involving apoptosis induction and reduced biosynthesis of poly (ADP-ribose) .
Study 2: CNS Effects
Another research effort focused on the CNS effects of benzazepine derivatives. The study utilized radioligand binding assays to evaluate affinity at GABA receptors. Results showed that certain modifications led to increased binding affinity compared to standard benzodiazepines:
| Compound | Binding Affinity (nM) |
|---|---|
| Benzazepine A | 50 |
| Benzazepine B | 30 |
These findings suggest that structural modifications can enhance therapeutic efficacy while potentially reducing side effects associated with traditional benzodiazepines .
Q & A
Q. What safety protocols are recommended for handling this compound?
- Answer : Due to structural similarities to psychoactive phenethylamines (e.g., 2C–C and 2C–I), strict adherence to hazard guidelines is critical. Use PPE (gloves, goggles), conduct work in fume hoods, and follow protocols for cytotoxic compounds (e.g., MTT assay safety measures) .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
